7-Methoxyquinoline-8-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methoxyquinoline-8-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-10-5-4-8-3-2-6-12-11(8)9(10)7-13/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNBQTYAAUCTPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=CC=N2)C=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801294329 | |
| Record name | 7-Methoxy-8-quinolinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801294329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82060-67-1 | |
| Record name | 7-Methoxy-8-quinolinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82060-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxy-8-quinolinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801294329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry
Strategies for Quinoline (B57606) Core Construction Relevant to 7-Methoxyquinoline-8-carbaldehyde
The formation of the fundamental quinoline skeleton is the initial and crucial phase in the synthesis of this compound. Several classic and modern synthetic reactions are employed for this purpose.
Vilsmeier–Haack Formylation Approaches for Quinoline-Carbaldehydes
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comorganic-chemistry.orgnumberanalytics.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comnumberanalytics.com The resulting electrophilic iminium salt, also known as the Vilsmeier reagent, then attacks the aromatic ring. chemistrysteps.com Subsequent hydrolysis of the intermediate yields the corresponding aldehyde. organic-chemistry.org This method is particularly effective for introducing a formyl group onto activated arenes. thieme-connect.de The Vilsmeier-Haack reaction has been successfully applied to quinoline derivatives to produce various quinolinecarbaldehydes. mdpi.com
Annulation Reactions for Quinoline Skeleton Formation
Annulation reactions, which involve the formation of a new ring onto an existing one, are fundamental to constructing the bicyclic quinoline system. These methods often provide a high degree of atom economy and can be catalyzed by various systems. Transition-metal-catalyzed annulation reactions have emerged as powerful tools in this regard. mdpi.com For instance, rhodium-catalyzed cyclization between aniline (B41778) derivatives and alkynyl esters has been reported for the regioselective synthesis of quinoline carboxylates. mdpi.com Another approach involves the palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols, which yields 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org Furthermore, metal- and photoredox-catalyst-free annulation reactions have been developed for the synthesis of fused quinolines. researchgate.net
Oxidative Dehydrogenation Techniques in Quinoline Synthesis
Oxidative dehydrogenation of tetrahydroquinolines presents an alternative and often milder route to the aromatic quinoline core. organic-chemistry.org This method avoids the harsh conditions sometimes associated with traditional cyclization reactions. Various catalytic systems have been developed to facilitate this transformation. For example, o-quinone-based catalysts, in conjunction with a Co(salophen) cocatalyst, can efficiently dehydrogenate tetrahydroquinolines using ambient air at room temperature. organic-chemistry.org Metal-free oxidative dehydrogenation has also been achieved using nitrogen/phosphorus co-doped porous carbon materials as catalysts, offering an environmentally friendly approach. rsc.org Additionally, visible-light-mediated aerobic dehydrogenation using a titanium dioxide catalyst provides a green method for synthesizing N-containing heterocycles. organic-chemistry.org
Introduction of Methoxy (B1213986) Substituents in Quinoline Synthesis
The introduction of a methoxy group at the 7-position of the quinoline ring is a key step in the synthesis of the target molecule. This is often achieved through the methylation of a corresponding hydroxyquinoline precursor. For instance, 7-hydroxyquinoline (B1418103) can be treated with a methylating agent to yield 7-methoxyquinoline (B23528). A common laboratory-scale procedure involves the reaction of 8-hydroxyquinoline-5-carboxaldehyde with dimethyl sulfate (B86663) in the presence of a base like sodium methoxide (B1231860) in a solvent such as dimethyl sulfoxide (B87167) to produce 8-methoxyquinoline-5-carboxaldehyde. prepchem.com Similarly, the synthesis of 4-hydroxy-7-methoxyquinoline (B63709) has been achieved from 3,4-dimethoxyaniline, where one of the methoxy groups is retained in the final product. google.com
Targeted Formylation and Position-Specific Chemical Transformations
The introduction of the carbaldehyde group at the 8-position of 7-methoxyquinoline requires a regioselective formylation reaction. The directing effects of the existing methoxy group and the nitrogen atom in the quinoline ring play a crucial role in determining the position of electrophilic substitution. While direct formylation of 7-methoxyquinoline at the 8-position can be challenging, alternative strategies are often employed.
One common approach involves the synthesis of a precursor that already contains a functional group at the 8-position which can be later converted to an aldehyde. For example, the synthesis of 7-hydroxyquinoline-8-carbaldehydes has been reported, which could then be methylated to the desired 7-methoxy derivative. acs.org The formylation of hydroxyquinolines, such as 8-hydroxyquinoline (B1678124), has been studied under various conditions, including the Reimer-Tiemann and Vilsmeier-Haack reactions, which can lead to formylation at different positions depending on the substrate and reaction conditions. mdpi.com
Catalytic Systems in Synthetic Routes
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways for the construction of complex molecules like this compound. A wide array of catalysts are employed in the various stages of its synthesis.
For the construction of the quinoline core, transition metal catalysts are extensively used. Palladium, rhodium, copper, nickel, and cobalt complexes have all been shown to effectively catalyze the annulation and C-H activation reactions necessary for quinoline ring formation. mdpi.comorganic-chemistry.org For instance, copper(II) triflate can catalyze a three-component coupling of anilines, aldehydes, and alkynes to form quinolines without the need for a ligand or solvent. acs.org
In oxidative dehydrogenation routes, catalysts range from metal complexes like those of cobalt to metal-free systems such as o-quinones and doped porous carbon. organic-chemistry.orgrsc.org Photocatalysts, including titanium dioxide and various organic dyes, are also utilized in light-mediated dehydrogenation reactions. organic-chemistry.org
The introduction of substituents often relies on catalytic processes as well. For example, palladium-catalyzed carbonylation reactions can be used to introduce carboxylic acid or ester functionalities, which can be precursors to the carbaldehyde group. google.com
Table of Catalytic Systems in Quinoline Synthesis
| Reaction Type | Catalyst System | Example Application |
| Annulation | Rhodium-catalyzed cyclization | Regioselective synthesis of quinoline carboxylates mdpi.com |
| Annulation | Palladium-catalyzed annulation | Synthesis of 2,4-disubstituted quinolines organic-chemistry.org |
| Annulation | Copper(II) triflate | Three-component synthesis of alkyl-substituted quinolines acs.org |
| Oxidative Dehydrogenation | o-Quinone/Co(salophen) | Dehydrogenation of tetrahydroquinolines organic-chemistry.org |
| Oxidative Dehydrogenation | Nitrogen/Phosphorus co-doped porous carbon | Metal-free dehydrogenation of N-heterocycles rsc.org |
| Oxidative Dehydrogenation | Titanium dioxide (photocatalyst) | Visible-light-mediated aerobic dehydrogenation organic-chemistry.org |
| Dehydrogenative Coupling | Nickel(II) catalysts | Synthesis of quinolines from 2-aminobenzyl alcohol acs.org |
Palladium-Mediated Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, valued for their efficiency and functional group tolerance. nih.govnih.gov While direct, specific literature for the synthesis of this compound via this method is not extensively detailed, established palladium-catalyzed formylation techniques for aryl halides provide a highly plausible and powerful synthetic route. organic-chemistry.orgresearchgate.netrsc.org
These reactions typically involve the oxidative addition of an aryl halide or triflate to a palladium(0) complex, followed by insertion of a formyl group equivalent and subsequent reductive elimination to yield the aryl aldehyde. liverpool.ac.uk A general strategy would involve the formylation of a pre-functionalized 8-halo-7-methoxyquinoline precursor.
Key Methodologies:
Reductive Carbonylation with Formic Acid: A notable advancement in formylation is the use of formic acid (HCOOH) as a convenient, safe, and environmentally benign source of carbon monoxide (CO). organic-chemistry.org In this method, a palladium catalyst, often in conjunction with phosphine (B1218219) ligands and a base, facilitates the carbonylation of an aryl iodide. The reaction proceeds under relatively mild conditions and avoids the direct handling of toxic CO gas. organic-chemistry.org Mechanistic studies suggest that additives like iodine (I₂) and triphenylphosphine (B44618) (PPh₃) can trigger the release of CO from formic acid, which is then captured by the palladium intermediate. organic-chemistry.org
Formylation with N-Formylsaccharin: Another approach utilizes N-formylsaccharin as a CO surrogate. This stable, solid reagent can be used in palladium-catalyzed reductive carbonylation reactions of aryl halides, offering an alternative to gaseous CO or other liquid formylating agents. nih.gov
Formylation using Vilsmeier Reagent in a Palladium-Catalyzed System: Research has shown that activated aryl chlorides can be formylated using a combination of a phospha-palladacycle catalyst and the Vilsmeier reagent (generated from POCl₃ and a formamide). researchgate.net This method involves the transmetalation of the Vilsmeier reagent to the palladium center, followed by reductive elimination. researchgate.net
Below is a representative data table illustrating typical conditions for palladium-catalyzed formylation of aryl halides, which could be adapted for the synthesis of this compound from an appropriate halo-quinoline precursor.
Table 1: Representative Conditions for Palladium-Catalyzed Formylation
| Catalyst System | Formyl Source | Substrate | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ / PPh₃ | HCOOH / I₂ | Aryl Iodide | Toluene | 80°C, 2-4 h | 68-92 | organic-chemistry.org |
| (dippp)₂Pd | CO / Sodium Formate | Aryl Chloride | - | - | Efficient | rsc.org |
| Pd-dimer / Phospha-palladacycle | Formamide / POCl₃ | Activated Aryl Chloride | Formamide | - | Good | researchgate.net |
| Pd(dba)₂ / Ligand | N-Formylsaccharin | Aryl Halide | - | - | - | nih.gov |
Metal-Free and Green Chemistry Approaches
Metal-free synthetic routes are highly desirable, particularly in pharmaceutical chemistry, to avoid metal contamination in the final products. Several classical organic reactions offer robust, metal-free pathways to introduce a formyl group onto an aromatic ring, which are applicable to the synthesis of this compound, often starting from a 7-hydroxyquinoline precursor. Green chemistry principles, such as the use of safer solvents like water, microwave assistance to reduce reaction times, and catalyst-free conditions, are increasingly being incorporated into these methods. nih.gov
Key Methodologies:
Vilsmeier-Haack Reaction: This is a versatile and widely used method for formylating electron-rich aromatic and heteroaromatic compounds. wikipedia.orgijpcbs.comchemistrysteps.com The reaction employs a Vilsmeier reagent, typically a chloroiminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgyoutube.com The electron-donating nature of the methoxy group and the quinoline ring system makes the precursor susceptible to electrophilic substitution at the C8 position. The initial iminium ion product is subsequently hydrolyzed to yield the aldehyde. wikipedia.org
Duff Reaction: The Duff reaction is a formylation method specific for phenols and other highly activated aromatic rings, using hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium like glycerol (B35011) or acetic acid. ecu.eduwikipedia.org The reaction proceeds via an iminium intermediate and typically directs formylation to the ortho position relative to the activating hydroxyl group. wikipedia.org Therefore, starting with 7-hydroxyquinoline would be a direct route to 7-hydroxyquinoline-8-carbaldehyde (B12947918), which can then be methylated. However, the Duff reaction is often noted for having low yields. ecu.edu
Reimer-Tiemann Reaction: This reaction is another classic method for the ortho-formylation of phenols. wikipedia.org It involves treating the phenol (B47542) with chloroform (B151607) (CHCl₃) in a strong basic solution, which generates a highly reactive dichlorocarbene (B158193) species as the electrophile. wikipedia.orglscollege.ac.in The reaction of 7-hydroxyquinoline under Reimer-Tiemann conditions has been reported to yield 7-hydroxyquinoline-8-carbaldehyde. sciencemadness.org The reaction is typically performed in a biphasic system and may require a phase-transfer catalyst for improved efficiency. lscollege.ac.in
The following table summarizes these metal-free approaches.
Table 2: Metal-Free and Green Formylation Approaches
| Reaction Name | Key Reagents | Typical Substrate | Key Features | Reference |
|---|---|---|---|---|
| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich aromatics/heterocycles | Mild and efficient for activated systems. | wikipedia.orgijpcbs.com |
| Duff Reaction | Hexamethylenetetramine, Acid | Phenols | Direct ortho-formylation of phenols; often low yield. | ecu.eduwikipedia.org |
| Reimer-Tiemann | CHCl₃, Strong Base (e.g., NaOH) | Phenols, electron-rich heterocycles | Generates dichlorocarbene electrophile; ortho-selective. | wikipedia.orgsciencemadness.org |
| Microwave-Assisted Synthesis | Varies | Varies | Reduces reaction time, can improve yield, catalyst-free potential. | nih.gov |
Optimization of Reaction Conditions and Yield Enhancement
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing costs and environmental impact. The process involves systematically varying parameters such as temperature, solvent, catalyst type and loading, and reaction time.
Key Optimization Strategies:
Temperature and Time: For many reactions, including palladium-catalyzed couplings and classical formylations, temperature is a crucial variable. Increasing the temperature can enhance reaction rates but may also lead to the formation of byproducts. researchgate.net Systematic studies to find the optimal balance between reaction completion and selectivity are essential. For instance, in related quinoline syntheses, raising the temperature from room temperature to 100°C dramatically increased the yield from low to 87%. researchgate.net
Catalyst and Ligand Selection: In palladium-mediated reactions, the choice of catalyst and ligand is paramount. Different phosphine ligands (e.g., PPh₃, cataCXium A) can significantly influence the catalyst's stability, activity, and selectivity. organic-chemistry.orgliverpool.ac.uk Kinetic analysis and computational studies are increasingly used to understand the catalyst's behavior and guide the selection of the optimal system, which can be sensitive to the electronic properties of the substrate. liverpool.ac.uk
Solvent Effects: The choice of solvent can affect reagent solubility, reaction rates, and even the reaction pathway. For metal-free reactions like the Reimer-Tiemann, phase-transfer catalysts or emulsifying agents are used to facilitate reactions between reagents in immiscible phases. lscollege.ac.in In the context of green chemistry, replacing traditional organic solvents with water, ionic liquids, or conducting reactions under solvent-free conditions is a key goal. nih.gov
High-Throughput Screening: Modern techniques allow for the rapid optimization of reaction conditions. Microdroplet-assisted reactions combined with mass spectrometry detection enable high-throughput screening of variables like solvent composition, flow rate, and reagent concentration. nih.gov This approach can drastically reduce the time required to identify optimal conditions, accelerating reaction speed and enhancing yields, often in a catalyst-free manner. nih.gov For example, the synthesis of quinoxaline (B1680401) derivatives was completed in milliseconds with yields up to 90% using this method. nih.gov
The table below outlines key parameters that are typically adjusted to enhance reaction yields and efficiency.
Table 3: Parameters for Optimization and Yield Enhancement
| Parameter | Influence | Optimization Goal | Example Technique/Consideration |
|---|---|---|---|
| Temperature | Reaction rate, byproduct formation | Maximize rate while maintaining selectivity | Systematic thermal screening |
| Catalyst/Ligand | Activity, stability, selectivity (for Pd-catalyzed reactions) | Achieve high turnover number and frequency | Screening of various phosphine ligands or catalyst precursors |
| Solvent | Reagent solubility, reaction pathway | Improve reaction kinetics and facilitate separation | Use of phase-transfer catalysts, ionic liquids, or solvent-free conditions |
| Reaction Time | Conversion rate, degradation of product | Ensure complete conversion without product loss | Monitoring reaction progress via TLC or LC-MS |
| Modern Methods | Reaction rate and efficiency | Reduce energy consumption and waste | Microwave irradiation, flow chemistry, microdroplet screening |
Chemical Transformations and Derivatization Studies
Reactivity of the Carbaldehyde Moiety
The formyl group (-CHO) is the primary site of reactivity in 7-Methoxyquinoline-8-carbaldehyde, readily participating in a variety of condensation and redox reactions.
The carbonyl carbon of the aldehyde is electrophilic and undergoes nucleophilic attack by primary amines and related nitrogen compounds, followed by the elimination of water, to yield C=N double bond-containing derivatives. mdpi.com This acid-catalyzed condensation reaction is a fundamental method for synthesizing Schiff bases and hydrazones. mdpi.comchemrxiv.org
Schiff Bases: The reaction of this compound with primary amines (R-NH₂) produces N-substituted imines, commonly known as Schiff bases. mdpi.com The general mechanism involves the initial formation of an unstable hemiaminal intermediate which then dehydrates to form the stable imine product. mdpi.comchemrxiv.org
Hydrazones: Condensation with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., phenylhydrazine, hydrazides) yields hydrazones. nih.gov Hydrazine is a potent nucleophile, owing to the alpha effect of the adjacent nitrogen atom, which facilitates the reaction. google.com The reaction is particularly efficient with quinoline (B57606) aldehydes; studies on quinoline-8-carboxaldehyde show it to be a fast-reacting substrate, a characteristic attributed to the influence of the nearby quinoline nitrogen atom. The resulting hydrazones are often stable, crystalline solids. mdpi.com
Table 1: Examples of Condensation Reactions
| Reactant Type | General Structure | Product Class | General Product Structure |
|---|---|---|---|
| Primary Amine | R-NH₂ | Schiff Base | 7-MeO-Quinolin-8-yl-CH=N-R |
| Hydrazine | H₂N-NH₂ | Hydrazone | 7-MeO-Quinolin-8-yl-CH=N-NH₂ |
| Hydrazide | H₂N-NH-C(O)-R | Acylhydrazone | 7-MeO-Quinolin-8-yl-CH=N-NH-C(O)-R |
The aldehyde functional group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidative Transformations: The formyl group of a quinoline carbaldehyde can be oxidized to the corresponding carboxylic acid. Common and effective oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium. uni.lu This process converts this compound into 7-Methoxyquinoline-8-carboxylic acid. uni.lulibretexts.org The reaction proceeds through the cleavage of the aldehyde C-H bond. uni.lu
Reductive Transformations: The reduction of aldehydes is a standard method for the synthesis of primary alcohols. libretexts.org Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are powerful hydride donors that readily reduce aldehydes to alcohols. youtube.comrsc.org In this transformation, a hydride ion (H⁻) attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide intermediate yields the primary alcohol. youtube.com Applying this to the target compound, this compound is reduced to (7-Methoxyquinolin-8-yl)methanol. Sodium borohydride is often preferred due to its milder nature and safer handling compared to the highly reactive LiAlH₄. libretexts.org
Table 2: Redox Reactions of the Formyl Group
| Transformation | Reagent(s) | Product |
|---|---|---|
| Oxidation | KMnO₄ / H⁺ or CrO₃ / H⁺ | 7-Methoxyquinoline-8-carboxylic acid |
| Reduction | NaBH₄ or LiAlH₄, then H₃O⁺ | (7-Methoxyquinolin-8-yl)methanol |
The Knoevenagel condensation is a key carbon-carbon bond-forming reaction involving the reaction of an aldehyde with an "active methylene" compound—a compound with a CH₂ group flanked by two electron-withdrawing groups (Z-CH₂-Z'). organic-chemistry.org The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), which deprotonates the active methylene (B1212753) compound to form a nucleophilic carbanion. libretexts.orgorganic-chemistry.org
This carbanion then attacks the carbonyl carbon of this compound. The subsequent intermediate undergoes dehydration to yield a stable, conjugated α,β-unsaturated product. libretexts.org Quinoline aldehydes are known to be effective substrates in this reaction, as demonstrated by the condensation of 8-hydroxyquinoline-2-carbaldehyde with ethyl-2-cyanoacetate. chemicalbook.com This reaction is a versatile tool for extending the carbon skeleton and introducing new functional groups.
Table 3: Knoevenagel Condensation Reactants and Products
| Active Methylene Compound | Formula | Electron-Withdrawing Groups (Z, Z') | Expected Product Structure |
|---|---|---|---|
| Malononitrile | CH₂(CN)₂ | -CN, -CN | 2-((7-Methoxyquinolin-8-yl)methylene)malononitrile |
| Diethyl malonate | CH₂(COOEt)₂ | -COOEt, -COOEt | Diethyl 2-((7-Methoxyquinolin-8-yl)methylene)malonate |
| Ethyl cyanoacetate | NCCH₂COOEt | -CN, -COOEt | Ethyl 2-cyano-3-(7-methoxyquinolin-8-yl)acrylate |
| Meldrum's acid | C₆H₈O₄ | Cyclic diester | 2,2-Dimethyl-5-((7-methoxyquinolin-8-yl)methylene)-1,3-dioxane-4,6-dione |
Modifications of the Quinoline Ring System
The aromatic quinoline core possesses its own distinct reactivity, governed by the electronic properties of the heterocyclic system and its substituents.
Nucleophilic aromatic substitution (SNA_r) on an electron-rich aromatic ring like quinoline is generally unfavorable. The reaction requires the presence of two key features: a strong electron-withdrawing group to activate the ring towards nucleophilic attack, and a good leaving group (typically a halogen) at the position of substitution.
The parent this compound molecule lacks a suitable leaving group on its carbocyclic ring, making it inert to direct nucleophilic substitution. However, if a derivative, such as a 4-chloro or 2-chloro analog, were synthesized, that position would become activated for substitution. For instance, in related systems like 4-chloro-6,7-dimethoxyquinoline, the chloro group at the C4 position can be displaced by nucleophiles.
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and position of this substitution are dictated by the directing effects of the existing substituents on the ring.
In this compound, the carbocyclic portion of the quinoline ring is influenced by two groups:
Methoxy (B1213986) group (-OCH₃) at C7: This is a strongly activating, ortho, para-directing group due to its ability to donate electron density via resonance. It therefore directs incoming electrophiles to positions C6 (ortho) and C8 (para).
Formyl group (-CHO) at C8: This is a deactivating, meta-directing group, which withdraws electron density from the ring. It directs incoming electrophiles to the position meta to itself, which is C6.
Both the powerful activating effect of the methoxy group and the directing effect of the formyl group favor substitution at the C6 position. The quinoline nitrogen atom tends to deactivate the heterocyclic ring, further favoring substitution on the carbocyclic ring. Therefore, electrophilic reactions such as nitration, halogenation, and sulfonation are predicted to occur predominantly at the C6 position of this compound.
Table 4: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Electrophile | Predicted Major Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 6-Nitro-7-methoxyquinoline-8-carbaldehyde |
| Bromination | Br₂, FeBr₃ | Br⁺ | 6-Bromo-7-methoxyquinoline-8-carbaldehyde |
| Sulfonation | Fuming H₂SO₄ | SO₃ | 7-Methoxy-8-formylquinoline-6-sulfonic acid |
Exploration of Derivative Libraries for Structure-Activity Relationships
While extensive derivative libraries and corresponding structure-activity relationship (SAR) studies specifically for this compound are not widely documented in publicly available literature, the broader family of quinoline derivatives has been a fertile ground for such explorations, providing valuable insights that can inform the potential derivatization of the target compound.
The general approach to exploring the SAR of quinoline-based compounds involves the systematic modification of various parts of the molecule, including the substituents on the quinoline core and the functional groups attached to it. For instance, in a series of 8-hydroxyquinoline-derived Mannich bases, substitutions at the C5 and C7 positions, along with modifications of the Mannich base itself, were found to significantly influence their biological activity. nih.gov
In the context of this compound, a systematic SAR study would likely involve the following modifications:
Modification of the 8-carbaldehyde group: Conversion of the aldehyde to other functional groups such as an alcohol, carboxylic acid, oxime, or various imine derivatives would probe the importance of this group for biological activity.
Modification of the 7-methoxy group: Replacement of the methoxy group with other alkoxy groups of varying chain lengths or with a hydroxyl group could reveal the impact of steric bulk and hydrogen bonding potential at this position. The presence of alkoxy groups at the C-7 position in the quinoline ring has been noted to be important for the optimal activity of some anticancer quinoline derivatives. acs.org
Substitution on the quinoline ring: Introduction of various substituents (e.g., halogens, alkyl, or nitro groups) at the C5 and C6 positions would elucidate the electronic and steric requirements for activity at these positions.
The following table illustrates a hypothetical exploration of derivatives based on the chemical transformations discussed and the general SAR principles for quinolines.
| Derivative | Modification from this compound | Potential Impact on Activity (Inferred from related studies) |
| 7-Methoxyquinolin-8-yl)methanol | Reduction of the C8-carbaldehyde to an alcohol. | Altered hydrogen bonding capacity and steric profile. |
| 7-Methoxyquinoline-8-carboxylic acid | Oxidation of the C8-carbaldehyde to a carboxylic acid. | Introduction of a charged group, potentially altering solubility and target interactions. |
| N-((7-Methoxyquinolin-8-yl)methylene)aniline | Condensation of the C8-carbaldehyde with aniline (B41778) to form an imine. | Introduction of a new aromatic moiety, potentially enhancing π-stacking interactions. |
| 7-Hydroxyquinoline-8-carbaldehyde (B12947918) | Demethylation of the C7-methoxy group to a hydroxyl group. | Introduction of a hydrogen bond donor, potentially altering target binding. |
| 6-Bromo-7-methoxyquinoline-8-carbaldehyde | Bromination at the C6 position. | Altered electronic properties and potential for new interactions. |
It is important to note that the actual biological activity of these hypothetical derivatives would need to be determined through empirical testing. However, the principles derived from the extensive research on the broader quinoline class provide a rational basis for the design of such derivative libraries.
Mechanistic Investigations of Chemical Reactivity
Elucidation of Reaction Pathways and Intermediates
The reactivity of quinoline-8-carbaldehydes is largely characterized by prototropic equilibria, involving different neutral and ionic forms, especially in aqueous solutions. For the closely related 7-hydroxyquinoline-8-carbaldehydes (7-HQCs), studies have identified four primary species that constitute the reaction pathways in solution: the 7-quinolinol form (OH), the 7(1H)-quinolinone tautomer (NH), a deprotonated anion (A), and a protonated cation (C) researchgate.netacs.org. These species exist in a dynamic equilibrium, with the relative concentrations of these intermediates being highly dependent on environmental conditions such as pH and solvent polarity researchgate.netacs.org.
The interconversion between these forms represents the primary reaction pathway in protic solvents. The process can be understood as a series of protonation and deprotonation steps, which are fundamental to the compound's chemical behavior.
While direct synthetic pathways for 7-methoxyquinoline-8-carbaldehyde are specific, related compounds like 2-chloro-7-methoxyquinoline-3-carbaldehyde (B187766) are often synthesized via the Vilsmeier-Haack reaction . This reaction proceeds through a key intermediate, a chloro-iminium species, which is formed from the reaction of phosphorus oxychloride with dimethylformamide . This electrophilic intermediate then attacks the electron-rich quinoline (B57606) ring to yield the final product .
Table 1: Key Species in Prototropic Equilibria of 7-Hydroxyquinoline-8-carbaldehydes Data derived from studies on 7-HQC analogs. researchgate.netacs.org
| Species Name | Structural Form | Description |
| 7-Quinolinol | OH Form | The neutral phenolic form with a hydroxyl group at position 7. |
| 7(1H)-Quinolinone | NH Form | A tautomeric, neutral keto-amine form with a proton on the ring nitrogen. |
| Anion | A Form | The deprotonated species, typically formed in basic conditions. |
| Cation | C Form | The protonated species, typically formed in acidic conditions. |
Proton Transfer Phenomena
Proton transfer is a central theme in the reactivity of these quinoline systems. It can occur in both the ground and excited electronic states, often involving significant structural rearrangement.
In the ground state, derivatives of 7-hydroxyquinoline-8-carbaldehyde (B12947918) (7-HQCs) exhibit a solvent-dependent tautomeric equilibrium between the hydroxy (OH, or 7-quinolinol) form and the keto-amine (NH, or 7(1H)-quinolinone) form researchgate.netnih.govresearchgate.net. Spectroscopic analyses using NMR and electronic absorption indicate that the position of this equilibrium is sensitive to the surrounding medium nih.govresearchgate.net. For instance, in the case of 7-hydroxy-2-methoxy-4-methylquinoline-8-carbaldehyde, the NH tautomer is observed only as a minor component and primarily in highly polar or protic solvents researchgate.netnih.govresearchgate.net. This suggests that the OH form is generally more stable in the ground state.
It is critical to note that this specific prototropic tautomerism involves the transfer of the acidic proton from the hydroxyl group at position 7 to the quinoline ring nitrogen. In This compound , the hydroxyl proton is replaced by a methyl group. The absence of this acidic proton prevents the compound from undergoing the same ground-state tautomerization from a quinolinol to a quinolinone form.
Table 2: Ground-State Tautomers of 7-Hydroxyquinoline-8-carbaldehyde This equilibrium does not occur in this compound. researchgate.netnih.govresearchgate.net
| Tautomer | Common Name | Key Structural Feature |
| OH Form | 7-Quinolinol | Possesses a hydroxyl (-OH) group at the C7 position. |
| NH Form | 7(1H)-Quinolinone | Possesses a carbonyl (C=O) group at C7 and a proton on the ring nitrogen (N1). |
A fascinating photochemical process has been documented for 7-hydroxyquinoline-8-carbaldehyde and its derivatives upon UV irradiation nih.govacs.orgacs.org. This process is an excited-state intramolecular hydrogen atom transfer (HAT). In this mechanism, the molecule first absorbs a photon, promoting it to an excited electronic state. Subsequently, a long-distance transfer of a hydrogen atom occurs from the hydroxyl group at position 7 to the remote nitrogen atom of the quinoline ring nih.govacs.org.
This transfer is facilitated by the carbaldehyde group at position 8, which is proposed to act as a molecular "crane," relaying the hydrogen atom nih.govacs.org. The result of this photoinduced process is the formation of the oxo tautomer (the NH form) in the excited state nih.govacs.org. This phenomenon has been studied in molecules isolated in low-temperature inert gas matrices, where the structures of the reactant and the photoproduct were confirmed by IR spectroscopy compared against theoretical computations nih.govacs.org.
As with ground-state tautomerism, this excited-state hydrogen atom transfer is contingent upon the presence of the phenolic proton at position 7. This compound , lacking this transferable hydrogen atom, cannot participate in this specific photoinduced HAT reaction pathway. Its photochemical behavior would be governed by other possible processes not involving this mechanism.
Table 3: Excited-State Hydrogen Atom Transfer (HAT) in 7-Hydroxyquinoline-8-carbaldehyde This process is not applicable to this compound. nih.govacs.org
| Step | Description | Initial Species | Final Species |
| 1. Excitation | Absorption of UV light promotes the molecule to an excited state. | Ground-State OH Form | Excited-State OH Form |
| 2. HAT | The carbaldehyde "crane" facilitates intramolecular H-atom transfer. | Excited-State OH Form | Excited-State NH (Oxo) Form |
| 3. Relaxation | The molecule relaxes, potentially to the ground state of the NH tautomer. | Excited-State NH (Oxo) Form | Ground-State NH (Oxo) Form |
Solvent Effects on Chemical Equilibria and Reactivity
Solvents play a crucial role in modulating the chemical behavior of quinoline derivatives by influencing both equilibria and reaction dynamics. For the analogous 7-hydroxyquinoline-8-carbaldehydes, the tautomeric equilibrium between the OH and NH forms is strongly dependent on solvent properties nih.govresearchgate.net.
An increase in solvent polarity and hydrogen-bonding ability tends to favor the formation of the 7(1H)-quinolinone (NH) tautomer researchgate.netnih.gov. This shift is observable spectroscopically; for example, the appearance of a distinct low-energy absorption band around 400 nm in strongly polar and protic solvents is indicative of the presence of the NH form researchgate.net. Protic solvents can further influence reactivity by participating directly in proton transfer events, forming hydrogen-bond bridges that lower the energy barrier for proton translocation nih.gov. While this compound does not undergo the same tautomerism, its reactivity and spectroscopic properties would still be subject to general solvent effects, such as shifts in absorption and emission spectra (solvatochromism) due to dipolar interactions with the solvent environment.
Table 4: Influence of Solvent Properties on Tautomeric Equilibrium of 7-HQCs researchgate.netnih.gov
| Solvent Property | Effect on Equilibrium (OH ⇌ NH) | Spectroscopic Observation |
| Low Polarity | Favors the OH (7-quinolinol) form. | Predominance of absorption bands corresponding to the OH form. |
| High Polarity | Shifts equilibrium towards the NH (7(1H)-quinolinone) form. | Appearance of a low-energy absorption band (~400 nm). |
| Protic Nature (H-bonding) | Stabilizes the NH form and can mediate proton transfer. | Intensification of the low-energy absorption band. |
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for defining the molecular framework of 7-Methoxyquinoline-8-carbaldehyde. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each atom, revealing the connectivity and spatial relationships within the molecule.
¹H NMR and ¹³C NMR for Proton and Carbon Frameworks
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the hydrogen and carbon skeletons of this compound.
In the ¹H NMR spectrum, the aldehydic proton typically appears as a singlet at approximately 10.37 ppm. The protons on the quinoline (B57606) ring resonate in the aromatic region, between 7.0 and 9.0 ppm, with their specific chemical shifts and coupling patterns providing information about their positions relative to the methoxy (B1213986) and aldehyde substituents. The methoxy group's protons are observed as a sharp singlet further upfield, usually around 3.8-4.0 ppm.
The ¹³C NMR spectrum complements the proton data by providing insights into the carbon framework. The carbonyl carbon of the aldehyde group is highly deshielded and appears at a characteristic chemical shift of around 192-194 ppm. The carbon atoms of the quinoline ring produce a series of signals in the aromatic region (approximately 110-160 ppm), while the methoxy carbon resonates at about 55-56 ppm.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Quinoline Aldehyde Derivatives
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aldehyde (-CHO) | ~10.37 | ~192.7 |
| Quinoline Aromatic Protons | ~7.0 - 9.0 | - |
| Quinoline Aromatic Carbons | - | ~117 - 153 |
| Methoxy (-OCH₃) Protons | ~3.88 | - |
| Methoxy (-OCH₃) Carbon | - | ~55.8 |
Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern of the quinoline ring.
Two-Dimensional NMR Techniques for Connectivity Assignments
While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and establishing the precise connectivity within the this compound molecule. Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton couplings, helping to trace the connectivity of the protons on the quinoline ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate the proton and carbon spectra. HSQC identifies which protons are directly attached to which carbons, while HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for confirming the placement of the methoxy and aldehyde groups on the quinoline framework.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy probe the vibrational and electronic properties of this compound, respectively. These techniques are instrumental in identifying functional groups and understanding the electronic transitions within the molecule.
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. A strong band in the region of 1680-1700 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group. The C-O stretching of the methoxy group typically appears around 1200-1300 cm⁻¹. Vibrations associated with the quinoline ring, including C=C and C=N stretching, are observed in the 1400-1600 cm⁻¹ region.
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the quinoline ring. The spectrum typically shows absorption bands in the ultraviolet and visible regions, corresponding to π-π* and n-π* transitions. For similar quinoline derivatives, characteristic absorption peaks can be observed around 280 nm and 350 nm. researchgate.net The position and intensity of these bands are sensitive to the solvent and the substitution pattern on the quinoline ring.
Time-Resolved UV-Vis Spectroscopy for Dynamic Processes
Time-resolved UV-Vis spectroscopy can be employed to study dynamic processes, such as excited-state dynamics and photochemical reactions of this compound and related compounds. acs.org For instance, studies on similar molecules like 7-hydroxyquinoline (B1418103) have utilized this technique to investigate processes like excited-state proton transfer. acs.orgnih.gov This method allows for the observation of transient species and the determination of their lifetimes, providing insights into the photophysical behavior of the molecule. acs.orgnih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern upon ionization. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. For this compound (C₁₁H₉NO₂), the expected monoisotopic mass is approximately 187.06 g/mol .
High-resolution mass spectrometry (HRMS) can provide the exact mass to several decimal places, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom (M-1) or the formyl radical (M-29, loss of -CHO). libretexts.org For methoxyquinolines, fragmentation can also involve the loss of a methyl group (-CH₃) or formaldehyde (B43269) (-CH₂O). mcmaster.ca
Table 2: Predicted m/z Values for Key Fragments of this compound
| Fragment | Description | Predicted m/z |
| [M]⁺ | Molecular Ion | 187.06 |
| [M-H]⁺ | Loss of a hydrogen atom | 186.05 |
| [M-CH₃]⁺ | Loss of a methyl radical | 172.04 |
| [M-CHO]⁺ | Loss of the formyl radical | 158.07 |
| [M-CH₂O]⁺ | Loss of formaldehyde | 157.06 |
X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing
X-ray crystallography is the definitive method for determining the three-dimensional structure of this compound in the solid state. mdpi.comnih.gov By diffracting X-rays through a single crystal of the compound, a detailed electron density map can be generated, from which the precise positions of all atoms in the molecule can be determined. mdpi.com This provides unambiguous information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation.
Fluorescence Spectroscopy for Photophysical Characteristics and Sensor Development
The compound this compound serves as a foundational scaffold in the design of advanced fluorescent materials. While the intrinsic photophysical properties of this compound itself are not extensively documented, its true value in fluorescence spectroscopy is realized upon its conversion into more complex derivatives, most notably Schiff bases. These derivatives are created through a condensation reaction between the aldehyde group (–CHO) of the quinoline and a primary amine, forming a characteristic imine (–C=N–) linkage. This structural modification gives rise to compounds with significant photophysical properties and chemosensing capabilities.
Research into Schiff bases derived from substituted quinolines reveals that they typically exhibit electronic absorption bands in the UV-visible region. Transitions in the ultraviolet range are generally attributed to π → π* transitions within the heterocyclic quinoline ring, while lower energy transitions observed above 350 nm are often assigned to n → π* transitions associated with the imine moiety, leading to intramolecular charge-transfer (ICT) characteristics. nih.gov
The photophysical properties of these compounds, such as their fluorescence quantum yield (Φf) and Stokes shift, are highly sensitive to the solvent environment. For instance, a study on a series of trifluoromethylated quinoline-phenol Schiff bases demonstrated that higher Stokes shifts were observed in more polar solvents like DMSO and methanol (B129727) compared to less polar chloroform (B151607), indicating a more significant reorganization of the solvent shell around the excited-state dipole. nih.gov The fluorescence quantum yields for these related compounds were found to be moderate to high, varying significantly with the solvent used. nih.gov
| Derivative Class | Solvent | Fluorescence Quantum Yield (Φf) Range | Stokes Shift (nm) Range |
| Trifluoromethylated Quinoline-Phenol Schiff Bases nih.gov | Chloroform | 0.12–0.80 | 59–85 |
| DMSO | 0.20–0.75 | 65–150 | |
| Methanol | 0.13–0.85 | 65–130 |
This table presents data for a class of related quinoline Schiff base derivatives to illustrate typical photophysical properties.
The primary application of quinoline-carbaldehyde Schiff bases in fluorescence spectroscopy is in the development of chemosensors for detecting various analytes, particularly metal ions. nih.gov These sensors often operate on a "turn-on" or "turn-off" mechanism, where the fluorescence intensity is either significantly enhanced or quenched upon binding to a target analyte. nih.govrsc.org
Several mechanisms are responsible for the sensing action:
Chelation-Enhanced Fluorescence (CHEF): In the unbound state, the Schiff base may have low fluorescence due to the free rotation or isomerization around the C=N double bond, which provides a non-radiative decay pathway for the excited state. Upon chelation with a metal ion, a rigid complex is formed. This increased rigidity restricts the non-radiative decay processes, closing that channel and leading to a significant enhancement in fluorescence intensity. rsc.org
Photoinduced Electron Transfer (PET): In a PET sensor, the fluorophore (the quinoline unit) is linked to a receptor containing a heteroatom with a lone pair of electrons (e.g., the imine nitrogen). In the absence of an analyte, excitation of the fluorophore can be quenched by electron transfer from the receptor's lone pair. When the analyte binds to the receptor, it lowers the energy of the lone pair, inhibiting the PET process and "turning on" the fluorescence.
Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron-donating or -withdrawing nature of the receptor group, modifying the ICT character of the molecule. This change in the electronic distribution of the excited state leads to a shift in the emission wavelength or a change in fluorescence intensity. nih.gov
Schiff bases derived from substituted quinoline-carbaldehydes have been successfully employed as selective fluorescent sensors for various metal ions. For example, a Schiff base derived from 5-chloro-8-hydroxyquinoline-7-carbaldehyde (B3301372) demonstrated high selectivity as a "turn-on" fluorescent sensor for zinc ions (Zn²⁺). epstem.net The free ligand was essentially non-emissive when excited at 405 nm, but upon the addition of Zn²⁺, a notable emission band appeared at 546 nm, indicating a strong chelation event. epstem.net This sensing action is attributed to the formation of a stable 1:1 complex between the Schiff base and the Zn²⁺ ion. epstem.net Similarly, other quinoline-based Schiff bases have been developed for the sensitive and selective detection of lead (Pb²⁺) and aluminum (Al³⁺) ions. nih.govrsc.org
| Precursor Aldehyde | Target Analyte | Sensing Mechanism | Observed Fluorescence Change | Limit of Detection (LOD) |
| 5-chloro-8-hydroxyquinoline-7-carbaldehyde epstem.net | Zn²⁺ | CHEF | "Turn-on" emission at 546 nm | Not Specified |
| Quinoline-4-carbaldehyde nih.gov | Pb²⁺ | Fluorescence Quenching | "Turn-off" response | 9.9 x 10⁻⁷ M |
| 8-hydroxyjulolidine-9-carboxaldehyde rsc.org | Al³⁺ | CHEF/ICT | "Turn-on" fluorescence enhancement | 0.193 µM |
| 8-formyl-7-hydroxy-4-methylcoumarin rsc.org | Zn²⁺ | CHEF/ESIPT Restriction | "Turn-on" emission at 514 nm | 0.068 µM |
This table summarizes the characteristics of various fluorescent sensors derived from related aldehyde precursors to demonstrate the application principles.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Computations
Quantum chemical computations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, including Density Functional Theory (DFT) and ab initio calculations, provide insights into molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of quinoline (B57606) derivatives due to its balance of accuracy and computational cost. For a molecule like 7-Methoxyquinoline-8-carbaldehyde, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine its optimized molecular geometry. dergi-fytronix.comdergipark.org.tr
Theoretical studies on analogous compounds, such as 2-Chloro-7-Methylquinoline-3-Carbaldehyde, have shown that the quinoline ring system is essentially planar. researchgate.net Similar planarity would be expected for the bicyclic core of this compound. DFT calculations allow for the determination of key energetic and electronic descriptors, as detailed in the table below.
| Calculated Property | Description | Typical Application for Quinoline Derivatives |
|---|---|---|
| Optimized Molecular Geometry | The lowest energy arrangement of atoms, providing bond lengths, bond angles, and dihedral angles. | Provides the foundational structure for all other computational analyses, including docking and MD simulations. eurjchem.com |
| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. dergipark.org.treurjchem.com |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface of the molecule. | Identifies electrophilic and nucleophilic sites, crucial for predicting intermolecular interactions and reaction mechanisms. dergi-fytronix.com |
| Excitation Energies | Calculated using Time-Dependent DFT (TD-DFT), these energies correspond to electronic transitions. | Predicts the UV-Visible absorption spectra of the compound. For similar quinoline carbaldehydes, excitation energies around 3.75-3.84 eV have been calculated. dergipark.org.tr |
These calculations are crucial for understanding the molecule's stability and potential reaction pathways. For instance, the MEP surface would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the carbaldehyde group, indicating sites susceptible to electrophilic attack.
Ab Initio Calculations for Molecular Properties
Ab initio methods, which are based on first principles without empirical parameters, can be employed for high-accuracy calculations of molecular properties. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide benchmark data for geometries and energies.
For quinoline derivatives, ab initio calculations can be used to:
Validate DFT Geometries: Comparing bond lengths and angles from ab initio methods with those from various DFT functionals helps in choosing the most appropriate functional for the system.
Calculate Accurate Interaction Energies: When studying intermolecular complexes (e.g., dimers or ligand-receptor interactions), ab initio methods can provide more reliable binding energies.
Determine Spectroscopic Constants: Highly accurate rotational and vibrational constants can be computed for comparison with experimental spectroscopic data.
Molecular Dynamics Simulations and Conformation Analysis
While quantum chemical methods are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and thermodynamic properties.
For this compound, the primary conformational flexibility would arise from the rotation around the single bonds connecting the methoxy (B1213986) and carbaldehyde groups to the quinoline ring. A conformational analysis can be performed by systematically rotating these dihedral angles and calculating the potential energy at each step using quantum chemical methods. dergi-fytronix.com Studies on similar substituted quinolines have identified stable conformers based on the orientation of such substituent groups. dergi-fytronix.com
MD simulations can further explore the conformational space in a simulated environment (e.g., in a solvent like water or ethanol). eurjchem.com Key insights from MD simulations would include:
Preferred Conformations: Identifying the most populated conformational states of the molecule in a given environment.
Solvent Effects: Understanding how solvent molecules interact with and stabilize different conformations.
Flexibility and Dynamics: Quantifying the flexibility of different parts of the molecule, such as the wagging and rocking of the substituent groups.
In Silico Screening and Ligand Design
The quinoline scaffold is a common feature in many biologically active compounds, making this compound a candidate for in silico screening and ligand design in drug discovery projects. nih.govnih.gov These computational techniques are used to predict the biological activity of a molecule and to design new molecules with enhanced properties.
Molecular Docking for Receptor Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. amazonaws.com This technique is instrumental in structure-based drug design. For this compound, a hypothetical docking study would involve:
Target Selection: Choosing a protein receptor relevant to a disease of interest. Quinoline derivatives have been docked against various targets, including bacterial DNA gyrase and protozoan enzymes. nih.govresearchgate.netresearchgate.net
Binding Site Identification: Locating the active site or a binding pocket on the receptor.
Docking Simulation: Using software like AutoDock Vina, the ligand's conformational space is explored within the binding site to find the most favorable binding poses. amazonaws.com
Scoring and Analysis: The binding poses are ranked based on a scoring function that estimates the binding affinity (typically in kcal/mol). The interactions between the ligand and the protein residues (e.g., hydrogen bonds, π-π stacking, hydrophobic interactions) are then analyzed.
Quinoline derivatives frequently engage in π-π stacking interactions due to their aromatic nature, and the nitrogen atom can act as a hydrogen bond acceptor. nih.gov The methoxy and carbaldehyde groups of the target molecule could also form crucial hydrogen bonds with receptor residues.
| Protein Target Example | Potential Interactions with this compound | Typical Binding Affinity Range (kcal/mol) |
|---|---|---|
| E. coli DNA Gyrase B | Hydrogen bonds with active site residues; π-π stacking of the quinoline ring. | -6.5 to -9.5 researchgate.netresearchgate.net |
| Leishmania donovani M1 Aminopeptidase | Hydrophobic interactions within the substrate-binding pocket; potential coordination with metal ions. | -7.0 to -9.0 nih.gov |
| Human Phosphodiesterase 7 (PDE7) | π-π stacking with aromatic residues (e.g., Phenylalanine) in the active site. | -8.0 to -10.0 nih.gov |
Quantitative Structure-Activity Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of compounds with their biological activity or physicochemical properties. researchgate.net
Developing a QSAR model for a series of quinoline derivatives would involve:
Data Set Collection: Assembling a set of quinoline compounds with experimentally measured biological activity (e.g., IC₅₀ values) against a specific target.
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 2D descriptors (e.g., topological indices, molecular weight) or 3D descriptors (e.g., molecular shape, surface area).
Model Building: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is developed that links the descriptors to the biological activity.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. mdpi.com
Once a validated QSAR model is established, the descriptors for this compound could be calculated and its biological activity could be predicted without the need for immediate synthesis and experimental testing. mdpi.com This allows for the rapid screening of virtual libraries of compounds and the prioritization of candidates for synthesis.
Prediction of Pharmacophore Sites
Computational chemistry and theoretical modeling are pivotal in predicting the pharmacophoric features of a molecule, which are the essential steric and electronic properties necessary for its interaction with a specific biological target. This process is fundamental in rational drug design, aiding in the identification and optimization of lead compounds.
For quinoline derivatives, which are recognized as significant scaffolds in medicinal chemistry, computational studies such as Quantitative Structure-Activity Relationship (QSAR) and Density Functional Theory (DFT) are commonly employed to elucidate their pharmacophoric characteristics. These studies help in understanding how different substituents on the quinoline ring influence biological activity. For instance, research on various quinoline compounds has highlighted the importance of specific substitutions at different positions of the quinoline core for activities such as antimalarial, anticancer, and antimicrobial effects.
However, a detailed computational analysis specifically predicting the pharmacophore sites of This compound is not extensively available in the reviewed scientific literature. While general principles of pharmacophore modeling can be applied, specific studies detailing the hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic interactions for this particular compound are not publicly documented.
Theoretical studies on structurally related quinoline-carbaldehyde derivatives have utilized methods like DFT and Natural Bond Orbital (NBO) analysis to investigate their molecular geometry, electronic structure, and reactivity. These analyses provide insights into the distribution of electron density and the nature of intramolecular interactions, which are foundational to defining a molecule's pharmacophoric pattern. For example, the aldehyde group at position 8 and the methoxy group at position 7 would be expected to act as key hydrogen bond acceptors, while the quinoline ring system itself would contribute to aromatic and hydrophobic interactions.
To illustrate the common pharmacophoric features identified in quinoline derivatives through computational modeling, the following table summarizes the potential sites based on the structure of this compound. It is important to note that this is a generalized prediction, as specific computational studies on this molecule are lacking.
| Pharmacophore Feature | Potential Site on this compound | Role in Molecular Interactions |
| Hydrogen Bond Acceptor | Oxygen atom of the methoxy group (-OCH3) at C7 | Can form hydrogen bonds with hydrogen bond donor groups on a biological target. |
| Hydrogen Bond Acceptor | Oxygen atom of the carbaldehyde group (-CHO) at C8 | A key site for hydrogen bonding, influencing orientation and binding affinity. |
| Hydrogen Bond Acceptor | Nitrogen atom in the quinoline ring | Can act as a hydrogen bond acceptor, contributing to the binding profile. |
| Aromatic Ring | The bicyclic quinoline ring system | Can engage in π-π stacking or hydrophobic interactions with aromatic residues of a target protein. |
| Hydrophobic Center | The quinoline ring structure | Contributes to hydrophobic interactions within the binding pocket of a receptor. |
Further computational research, including 3D-QSAR and molecular docking studies, would be necessary to develop a validated pharmacophore model for this compound and to understand its specific potential biological activities.
Advanced Research Applications in Chemical and Biological Systems
Coordination Chemistry and Metal Complexation Research
The field of coordination chemistry investigates the formation and properties of coordination complexes, which consist of a central metal ion bonded to one or more surrounding molecules or ions, known as ligands. 7-Methoxyquinoline-8-carbaldehyde and its derivatives have proven to be exceptional ligands in this regard.
Ligand Design and Chelating Agent Development
The design of ligands is a cornerstone of coordination chemistry, as the properties of a metal complex are profoundly influenced by the nature of the ligands. This compound serves as a versatile precursor for the synthesis of a wide array of chelating agents. The presence of the aldehyde group allows for facile modification through condensation reactions with various amines, leading to the formation of Schiff base ligands. These ligands possess multiple donor atoms, typically nitrogen and oxygen, which can coordinate with a central metal ion to form stable chelate rings.
The development of therapeutic chelating agents is a critical area of research, aimed at sequestering and removing toxic metal ions from biological systems. researchgate.net The design of such agents requires a delicate balance of properties, including high stability constants for the target metal ion and appropriate lipophilicity to facilitate cell membrane transport. researchgate.net The structural framework of this compound provides a solid foundation for creating ligands that can meet these demanding criteria. For instance, derivatives of 8-hydroxyquinoline (B1678124), a closely related compound, have been extensively studied for their metal-chelating properties and medicinal applications. researchgate.netnih.gov These studies have shown that the chelating ability of 8-hydroxyquinoline derivatives is crucial for their biological activities. nih.gov
| Ligand Precursor | Resulting Ligand Type | Key Features |
| This compound | Schiff Bases | Tunable electronic and steric properties, polydentate coordination |
| 8-Hydroxyquinoline derivatives | Various | High metal binding affinity, potential for therapeutic applications |
Exploration of Metal Ion Binding Affinities and Selectivity
A key aspect of ligand design is achieving selectivity for a specific metal ion. The affinity of a ligand for a metal ion is quantified by its stability constant, and high selectivity is crucial for applications ranging from metal ion sensing to targeted drug delivery. The methoxy (B1213986) group at the 7-position of the quinoline (B57606) ring in this compound can influence the electron density of the coordinating atoms, thereby modulating the binding affinity and selectivity for different metal ions.
Research has demonstrated that subtle modifications to the quinoline scaffold can lead to significant changes in metal ion selectivity. For example, derivatives of 8-aminoquinoline (B160924) have been developed as highly selective "turn-on" fluorescent chemosensors for Zn2+. rsc.org These sensors exhibit a strong fluorescence enhancement upon binding to Zn2+ over other competing cations. rsc.org The binding ratio of the ligand-metal complex is often determined to be 1:1, indicating a well-defined coordination environment. rsc.org The study of metal-binding properties of 8-hydroxyquinoline derived Mannich bases has revealed that their selective anticancer activity is linked to the preferential formation of redox-active copper(II) complexes. nih.gov
| Metal Ion | Key Findings |
| Zn2+ | 8-aminoquinoline derivatives show high selectivity and fluorescence enhancement. rsc.org |
| Cu2+ | Preferential formation of redox-active complexes with 8-hydroxyquinoline derivatives. nih.gov |
Supramolecular Assembly and Metallosupramolecular Systems
Supramolecular chemistry focuses on the design and synthesis of large, well-organized molecular assemblies held together by non-covalent interactions. nih.gov Metallosupramolecular chemistry, a subfield of supramolecular chemistry, utilizes metal-ligand coordination as the driving force for the self-assembly of complex architectures. nih.gov The directional nature of metal-ligand bonds allows for the construction of discrete and polymeric structures with defined shapes and sizes.
Derivatives of 8-hydroxyquinoline have been employed in metallosupramolecular chemistry to create novel sensors, emitting devices, and self-assembled aggregates. researchgate.net The versatility of the 8-hydroxyquinoline scaffold allows for its incorporation into larger, more complex systems. The resulting metallosupramolecular structures can exhibit interesting photophysical properties, making them suitable for applications in materials science and optoelectronics.
Chemo- and Biosensor Development
The ability of this compound derivatives to selectively bind to specific analytes has led to their widespread use in the development of chemo- and biosensors. These sensors are designed to detect the presence of chemical species or biological molecules through a measurable signal, such as a change in fluorescence or color.
Fluorescent Chemosensors for Specific Analyte Detection
Fluorescent chemosensors are molecules that exhibit a change in their fluorescence properties upon binding to a target analyte. This change can be an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal. The high sensitivity of fluorescence detection makes it an attractive method for sensing applications. mdpi.com
Derivatives of this compound have been successfully utilized as fluorescent chemosensors for a variety of analytes, including metal ions. The quinoline moiety often acts as the fluorophore, while the chelating group derived from the carbaldehyde provides the binding site for the analyte. For instance, a "turn-on" fluorescent probe based on 8-aminoquinoline was designed for the detection of Zn2+, with a detection limit in the micromolar range. rsc.org The mechanism of sensing often involves processes such as photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT).
| Sensor Type | Target Analyte | Sensing Mechanism |
| Fluorescent "Turn-On" | Zn2+ | Inhibition of PET |
| Fluorescent | Water in organic solvents | Inhibition of ESIPT |
Colorimetric Sensing Methodologies
In addition to fluorescence, changes in color can also be used as a detection signal. Colorimetric sensors offer the advantage of visual detection, which can be useful for rapid and on-site analysis. The interaction of a chemosensor with an analyte can lead to a shift in the absorption spectrum, resulting in a visible color change.
For example, a 1,8-naphthalimide-alkyne derivative was developed for the selective detection of Au3+, exhibiting a colorimetric change from yellow to light pink upon addition of the metal ion. semanticscholar.org While this specific example does not directly involve a this compound core, it highlights the principle of using metal ion-induced structural changes to achieve a colorimetric response. The design principles can be readily applied to quinoline-based systems.
Research in Biological Activity and Molecular Target Engagement (excluding clinical data)
Derivatives of this compound have been the subject of extensive research to evaluate their potential as therapeutic agents. These studies, conducted primarily in preclinical settings, have unveiled a broad spectrum of biological activities, from antimicrobial to anticancer effects. The engagement of these compounds with molecular targets is a key area of investigation to understand their mechanisms of action.
While direct studies on the antimicrobial mechanisms of this compound are limited, extensive research has been conducted on its derivatives, particularly Schiff bases and sulfonamides. These studies reveal that the quinoline moiety is a critical pharmacophore for antimicrobial activity.
A series of novel 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (B165840) derivatives were synthesized and evaluated for their antimicrobial and antibiofilm activities against pathogenic microbes responsible for urinary tract infections. The study found that several of these compounds exhibited promising activity against both Gram-positive and Gram-negative bacteria, as well as unicellular fungi. Notably, compounds 3c , 3d , and 3l were found to be significantly more active than the conventional antimicrobial agent amoxicillin/clavulanic acid (AMC) and Nystatin. The mechanism of action for quinolone-based antibiotics generally involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.
The antibiofilm activity of these sulfonamide derivatives was also assessed. Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. The results indicated that the synthesized compounds have the potential to inhibit biofilm formation, a critical step in the pathogenesis of many chronic infections.
Table 1: Antimicrobial Activity of Selected 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide Derivatives
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |
| 3c | E. coli | Data not specified |
| 3d | E. coli | Data not specified |
| 3l | E. coli | Data not specified |
| 3l | C. albicans | Data not specified |
| AMC/Nystatin | E. coli / C. albicans | Standard |
Schiff bases derived from quinoline aldehydes have also demonstrated significant antimicrobial properties. For instance, Schiff bases synthesized from 2-chloro quinoline-3-carbaldehyde derivatives showed moderate activity against Escherichia coli and Candida albicans. Metal complexes of these Schiff bases often exhibit enhanced antimicrobial effects compared to the ligands alone.
Research on 2-chloro-7-methoxyquinoline-3-carbaldehyde (B187766) indicates that its derivatives exhibit significant anticancer activities. The proposed mechanisms of action include DNA intercalation and the inhibition of angiogenesis. The anticancer potential of this compound has been investigated in various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For example, it has shown activity against neuroblastoma cell lines SH-SY5Y and Kelly. mdpi.com
Schiff bases derived from o-vanillin and various aminoquinolines have been synthesized and screened for their anticancer activities against breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The presence of the azomethine group (-HC=N-) in Schiff bases is often associated with their biological activities, including antitumor effects. ambeed.com
The induction of apoptosis is a key mechanism for many anticancer agents. Studies on quinazoline (B50416) Schiff bases, which share a similar heterocyclic core, have demonstrated their ability to induce apoptosis in MCF-7 human breast cancer cells. bldpharm.comresearchgate.net This process involves the activation of caspases, which are key mediators of programmed cell death. For instance, treatment of MCF-7 cells with certain quinazoline derivatives led to the activation of caspase-3, -8, and -9. researchgate.netmdpi.com Caspase-8 is involved in the extrinsic apoptosis pathway, while caspase-9 is a key initiator of the intrinsic pathway. researchgate.net The activation of both initiator caspases suggests that these compounds can trigger apoptosis through multiple signaling routes.
Table 2: In Vitro Cytotoxicity of a Related Quinoline Derivative (2-Chloro-7-methoxyquinoline-3-carbaldehyde)
| Cell Line | Cancer Type | IC50 (µM) |
| SH-SY5Y | Neuroblastoma | 5.7 |
| Kelly | Neuroblastoma | 2.4 |
| MCF-7 | Breast Cancer | >25 |
Source: Benchchem mdpi.com
The versatile quinoline scaffold has been explored for a range of other bioactivities beyond antimicrobial and anticancer effects.
Antitubercular Activity: While direct studies on this compound are lacking, 8-hydroxyquinoline derivatives have shown antitubercular activity. uconn.edu This suggests that the quinoline core is a promising starting point for the development of new antitubercular agents.
Anti-HIV Activity: Research into novel isoquinoline-based CXCR4 antagonists has shown that derivatives of tetrahydroquinoline can exhibit anti-HIV activity. Furthermore, 4-hydroxyquinoline (B1666331) derivatives have been reported to possess promising anti-HIV activity with no significant cytotoxicity. bldpharm.com
Antiviral Activity: The broader class of quinoline derivatives has been investigated for antiviral properties. For instance, quercetin (B1663063) 7-rhamnoside has shown antiviral activity against porcine epidemic diarrhea virus (PEDV). uni.lu
Neuroprotective Effects: Quinolylnitrones derived from 8-hydroxyquinoline-2-carbaldehyde have been identified as multifunctional ligands with neuroprotective properties. researchgate.net These compounds have shown the ability to inhibit cholinesterases and monoamine oxidases, enzymes implicated in the pathology of neurodegenerative diseases like Alzheimer's. researchgate.net They also act as free radical scavengers and biometal chelators, further contributing to their neuroprotective potential. researchgate.netmdpi.com
Enzyme Inhibition: The aldehyde group in 2-chloro-7-methoxyquinoline-3-carbaldehyde can form covalent bonds with nucleophilic residues in proteins, leading to irreversible enzyme inhibition. researchgate.net This compound and its derivatives have been explored as inhibitors of various enzymes, including those involved in the lifecycle of the malaria parasite. researchgate.netresearchgate.net Derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one have been shown to inhibit carbonic anhydrase isoforms hCA IX and hCA XII. bldpharm.com
The biological activity of this compound derivatives is often attributed to their interaction with key biological macromolecules such as DNA and enzymes.
DNA Interaction: Quinoline derivatives are known to interact with DNA, which can lead to the inhibition of DNA replication and repair processes, ultimately causing cell death in pathogens and cancer cells. researchgate.net The planar quinoline ring system allows these molecules to intercalate between the base pairs of the DNA double helix. Schiff base complexes of metals like copper(II) and dysprosium(III) derived from quinoline aldehydes have been shown to bind to calf thymus DNA, primarily through intercalation. researchgate.net The metal complexes often exhibit stronger DNA binding affinity than the free ligands. researchgate.net For instance, a Cu(II) complex of 7-methoxychromone-3-carbaldehyde-benzoylhydrazone was found to bind to DNA via an intercalation mechanism. researchgate.net
Enzyme and Receptor Binding: As mentioned previously, the aldehyde functionality can react with nucleophilic residues in enzyme active sites, leading to inhibition. researchgate.net The methoxy and chloro groups on the quinoline ring of 2-chloro-7-methoxyquinoline-3-carbaldehyde can enhance its binding affinity and selectivity towards specific biological targets. mdpi.com The interaction with specific receptors involved in metabolic pathways is another potential mechanism of action. researchgate.net
Applications in Materials Science Research
Beyond its biological applications, the quinoline scaffold is also of interest in the field of materials science, particularly for the development of advanced organic electronic materials.
Quinoline derivatives are well-known for their potential in optoelectronic applications, including as components of Organic Light-Emitting Diodes (OLEDs). mdpi.com These compounds can be readily modified to tune their photophysical properties, such as their emission spectra. mdpi.com
While specific research on the use of this compound in OLEDs is not extensively documented in the provided search results, related compounds have shown promise. For example, a blue-emitting OLED was fabricated using 8,8'-dimethoxy-5,5'-bisquinoline as the electron transporting and emitting material. uconn.eduresearchgate.net This device exhibited a bright blue emission with a low turn-on voltage. uconn.eduresearchgate.net
Furthermore, zinc complexes of 8-hydroxyquinoline derivatives, including those with methoxy substitutions, have been investigated as emissive materials in OLEDs. mdpi.com A device incorporating a bis(8-hydroxyquinoline) zinc derivative with a methoxy-substituted styryl group (ZnStq_OCH3:PVK) showed a yellow electroluminescent emission with good color purity and brightness. mdpi.com The presence of the methoxy group can influence the electronic properties and ultimately the emission characteristics of the material.
Although direct application data for this compound in OLEDs is sparse, the promising results from structurally similar methoxy-quinoline derivatives suggest that it could be a valuable building block for the synthesis of novel materials for OLED component research. The aldehyde group provides a reactive handle for further chemical modifications to create more complex and efficient emissive or charge-transporting materials.
Environmental Research Applications
The potential environmental research applications of this compound are primarily centered on its photophysical properties and its ability to act as a sensor. While direct studies on this specific compound are limited, research on the closely related 7-hydroxyquinoline-8-carbaldehydes (7-HQCs) provides a strong basis for these potential applications. acs.orgnih.govresearchgate.netacs.org
Studies on 7-HQCs have revealed their fascinating ground- and excited-state long-range prototropic tautomerization. acs.orgnih.gov This phenomenon involves the transfer of a proton between the hydroxyl group and the quinoline nitrogen, leading to two different tautomeric forms (the enol-like OH form and the keto-like NH form). acs.orgnih.gov The equilibrium between these two forms is sensitive to the surrounding environment, such as solvent polarity and pH. acs.orgnih.gov This sensitivity forms the basis for their proposed use as reversible, optically driven molecular switches. acs.orgnih.gov
Given the structural similarity, this compound is also expected to exhibit interesting photophysical properties. Although it lacks the hydroxyl proton for tautomerization, its fluorescence properties could still be sensitive to environmental factors. The methoxy group can influence the electron density of the quinoline ring system, affecting its absorption and emission spectra. This could be exploited for the development of fluorescent probes for detecting metal ions or other pollutants in environmental samples. The interaction of the aldehyde group with specific analytes could lead to a measurable change in the fluorescence signal.
Table 2: Comparison of Properties and Potential Applications of Related Quinoline Aldehydes
| Compound | Key Property Studied | Potential Environmental Application | Reference |
| 7-Hydroxyquinoline-8-carbaldehydes (7-HQCs) | Prototropic Tautomerization | Reversible Molecular Switches, pH Sensors | acs.orgnih.govresearchgate.netacs.org |
| This compound | Expected Photophysical Sensitivity | Fluorescent Probes for Pollutants | Inferred |
Future Research Directions and Perspectives
Development of Novel Synthetic Routes with Enhanced Sustainability
Traditional quinoline (B57606) syntheses, such as the Skraup, Doebner-von Miller, and Combes reactions, often rely on harsh conditions, including strong acids and high temperatures, which are environmentally taxing. iipseries.orgwikipedia.org The future of synthesizing 7-Methoxyquinoline-8-carbaldehyde and its analogues lies in developing greener, more efficient, and sustainable methods.
Recent advancements have focused on catalysis and improved reaction economy. Key areas for future exploration include:
Single-Atom Catalysis: The use of single-atom iron catalysts has shown remarkable efficiency in acceptorless dehydrogenative coupling for quinoline synthesis from amino alcohols and ketones. organic-chemistry.org Adapting this methodology for the synthesis of specifically substituted quinolines like this compound could offer a highly efficient and sustainable route.
Visible-Light-Mediated Synthesis: Photocatalysis, using simple and inexpensive catalysts like titanium dioxide with oxygen as a green oxidant, presents an environmentally friendly pathway for synthesizing N-containing heterocycles, including quinolines. organic-chemistry.org Further research could optimize this method for the specific substitution pattern of this compound.
Multicomponent Reactions (MCRs): MCRs are highly efficient as they construct complex molecules from multiple starting materials in a single step, maximizing atom economy. rsc.org Developing novel MCRs for quinoline-carbaldehyde scaffolds would streamline synthesis, reduce waste, and allow for the rapid generation of diverse derivatives. rsc.org
Nickel-Catalyzed Processes: Nickel catalysis has been effectively used for the sustainable synthesis of polysubstituted quinolines from α-2-aminoaryl alcohols. organic-chemistry.org This strategy avoids harsh oxidants and offers a pathway to a wide range of derivatives.
These modern approaches promise not only to be more environmentally benign but also to provide access to novel derivatives that may be inaccessible through classical methods.
Advanced Mechanistic Studies using Ultrafast Spectroscopy and Imaging
A profound understanding of reaction mechanisms is critical for optimizing synthetic routes and designing molecules with desired properties. While classical mechanistic studies using techniques like isotope labeling have provided valuable insights into reactions like the Skraup synthesis nih.gov, future research will leverage more advanced spectroscopic techniques. nih.gov
Ground- and excited-state dynamics of quinoline derivatives are being investigated using sophisticated methods. nih.govacs.org For instance, studies on 7-hydroxyquinoline-8-carbaldehydes have employed a combination of NMR spectroscopy, photostationary and time-resolved UV-vis spectroscopic methods, and quantum chemical computations to understand long-range prototropic tautomerization. nih.govacs.orgresearchgate.net
A particularly promising avenue is the use of ultrafast spectroscopy. Femtosecond UV-pump IR-probe spectroscopy has been used to study the structural dynamics of a related quinoline, 7-hydroxy-8-(morpholinomethyl)quinoline, which functions as a photo-activated molecular "proton crane". researchgate.net This technique allows researchers to observe the process of proton transfer in unprecedented detail. researchgate.net Applying similar ultrafast spectroscopic and imaging techniques to the synthesis and function of this compound could:
Directly observe transient intermediates and transition states in real-time.
Elucidate the precise mechanism of catalytic cycles in novel synthetic routes.
Provide a detailed understanding of the photophysical processes that govern its fluorescence and potential applications in molecular switches or sensors.
These advanced studies will transition the understanding of these molecules from a static picture to a dynamic movie, enabling more precise control over their synthesis and function.
Rational Design of Derivatives for Enhanced Selectivity and Potency
The quinoline scaffold is considered a "privileged structure" in medicinal chemistry, and the substituent pattern plays a crucial role in the biological activity of its derivatives. nih.govnih.gov Rational design, guided by structure-activity relationship (SAR) studies and computational modeling, is a powerful strategy to develop derivatives of this compound with improved therapeutic properties.
Research has repeatedly shown that specific modifications to the quinoline ring can dramatically enhance potency and selectivity for various biological targets.
Targeting Specific Enzymes: A series of quinoline derivatives were synthesized and evaluated as phosphodiesterase 5 (PDE5) inhibitors for potential use in treating Alzheimer's disease. nih.gov The study found that substituents at the C-8 position, where the carbaldehyde group is located in the title compound, were critical for achieving potent inhibition in the low nanomolar range and excellent selectivity over other PDE isoforms. nih.gov
Improving Bioactivity: In the development of antimalarial quinoline-imidazole hybrids, it was found that the presence of an electron-donating methoxy (B1213986) group (–OCH3) at the C-2 position enhanced activity, whereas an electron-withdrawing group led to its loss. nih.gov This highlights the importance of electronic effects, a key consideration for modifying the 7-methoxy group.
Creating Hybrid Molecules: Integrating the quinoline-carbaldehyde scaffold with other bioactive frameworks is a promising strategy. researchgate.net For example, reacting quinoline-carbaldehydes with other moieties has produced hybrids with potentially synergistic pharmacological activities. nih.govresearchgate.net
Future research in this area will involve a synergistic approach combining organic synthesis, biological screening, and computational chemistry. By systematically modifying the methoxy and carbaldehyde groups and exploring substitutions at other positions on the quinoline ring, it will be possible to fine-tune the molecule's properties to create highly selective and potent agents for specific therapeutic targets.
Exploration of New Application Domains for Quinoline-Carbaldehyde Scaffolds
While the medicinal applications of quinolines are well-established nih.govnih.gov, the unique electronic and photophysical properties of quinoline-carbaldehyde scaffolds open doors to a variety of advanced applications in materials science and chemical sensing.
Future research should focus on harnessing these properties for novel technologies:
Fluorescent Chemosensors: 8-Hydroxyquinoline (B1678124) and its derivatives are known to be excellent chelating agents for metal ions, a property that often results in a significant increase in fluorescence emission. rroij.com This makes them ideal candidates for developing highly sensitive and selective fluorescent chemosensors for detecting metal ions like Al³⁺ in environmental or biological samples. rroij.comnih.gov The 7-methoxy-8-carbaldehyde structure is a prime candidate for designing new sensors.
Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives, particularly metal chelates like tris(8-hydroxyquinolinato)aluminium (Alq3), are benchmark materials used as electron carriers and emitters in OLEDs. rroij.comnih.gov The specific electronic properties imparted by the methoxy and carbaldehyde groups could be exploited to develop new, highly efficient emitter or host materials for next-generation displays and lighting.
Molecular Switches: Certain quinoline derivatives can undergo reversible structural changes, such as tautomerization, upon stimulation by light. nih.govacs.org These molecules have been proposed as models for optically driven molecular switches. nih.govacs.org The this compound framework could be engineered to create robust and efficient molecular switches for applications in data storage and molecular computing.
Building Blocks for Complex Heterocycles: Chromene- and quinoline-3-carbaldehydes have proven to be valuable and versatile building blocks for synthesizing other complex heterocyclic systems. mdpi.com Similarly, this compound can serve as a key intermediate in the construction of novel fused heterocyclic scaffolds with unique chemical and biological properties. mdpi.com
By looking beyond traditional drug development, researchers can unlock new and valuable applications for the quinoline-carbaldehyde scaffold, contributing to advancements in electronics, diagnostics, and materials science.
Q & A
Basic: What are the recommended synthetic routes for 7-Methoxyquinoline-8-carbaldehyde, and what key reaction parameters influence yield?
Methodological Answer:
The synthesis of this compound typically involves functionalization of the quinoline core. A modified Mannich reaction (e.g., using 8-hydroxyquinoline derivatives with formaldehyde and amines under reflux) is a viable approach . Key parameters include:
- Solvent choice : Absolute ethanol or mixed solvents (e.g., EtOH–H₂O for recrystallization) to enhance solubility and purity .
- Temperature control : Reflux conditions (e.g., 12 hours) to drive the reaction to completion while avoiding decomposition.
- Purification : Recrystallization from EtOH–H₂O (1:1) is effective for isolating high-purity products .
- Catalytic agents : Triethylamine (1.2 mmol) to stabilize intermediates and improve regioselectivity .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify methoxy (-OCH₃) protons at ~3.8–4.0 ppm and aldehyde (-CHO) protons at ~9.5–10.0 ppm. Compare splitting patterns to confirm substituent positions .
- ¹³C NMR : Detect carbonyl (C=O) at ~190–200 ppm and aromatic carbons in the quinoline ring (110–150 ppm) .
- Mass Spectrometry (MS) : Look for molecular ion peaks (e.g., m/z 202.1 for similar quinoline derivatives) and fragmentation patterns (e.g., loss of methoxy or aldehyde groups) .
- Elemental Analysis : Validate purity by comparing calculated vs. experimental C/H/N percentages (e.g., ±0.5% deviation acceptable) .
Advanced: How can researchers resolve contradictions in reported biological activity data of this compound derivatives?
Methodological Answer:
- Experimental Reprodubility : Standardize reaction conditions (e.g., solvent purity, temperature) and analytical protocols (e.g., HPLC retention times) to minimize variability .
- Data Cross-Validation : Use orthogonal techniques (e.g., NMR, X-ray crystallography) to confirm structural assignments and rule out isomerism .
- Statistical Analysis : Apply regression models to correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity trends .
- Literature Review : Compare results with structurally analogous compounds (e.g., 5-Chloro-7-substituted quinolines) to identify outliers .
Advanced: What strategies optimize the regioselectivity of functionalization at the quinoline core of this compound?
Methodological Answer:
- Directing Groups : Utilize the methoxy group at position 7 to direct electrophilic substitution to position 5 or 8 via steric/electronic effects .
- Metal Catalysis : Employ Pd-catalyzed C–H activation to functionalize inert positions (e.g., position 3) .
- Computational Modeling : Apply density functional theory (DFT) to predict reactive sites based on frontier molecular orbitals (FMOs) .
- Temperature Modulation : Lower temperatures (e.g., 0–5°C) favor kinetic control, while higher temperatures promote thermodynamic products .
Basic: What are the stability considerations for this compound under various storage conditions?
Methodological Answer:
- Light Sensitivity : Store in amber vials to prevent photodegradation of the aldehyde group .
- Temperature : Maintain at 4°C for short-term storage; lyophilize for long-term stability .
- Solvent Compatibility : Avoid protic solvents (e.g., H₂O) to prevent hydrate formation; use anhydrous DMSO or DMF .
- Oxygen Exposure : Purge with argon to inhibit oxidation of the aldehyde to carboxylic acid .
Advanced: How can computational chemistry predict reactivity patterns of this compound in complex reaction systems?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., ethanol vs. DMSO) on reaction pathways .
- Transition State Analysis : Identify energy barriers for nucleophilic attacks using software like Gaussian or ORCA .
- Docking Studies : Predict binding affinities for biological targets (e.g., enzymes) by analyzing steric and electronic complementarity .
- Quantitative Structure-Activity Relationship (QSAR) : Corlate substituent properties (e.g., Hammett constants) with observed reactivity .
Basic: What are the best practices for reporting experimental data on this compound in research publications?
Methodological Answer:
- Data Presentation : Use scientific notation for concentrations (e.g., 2.3 × 10⁻⁴ mM instead of 0.00023 mM) and bolded compound identifiers (e.g., 1 for this compound) .
- Reproducibility : Include detailed synthesis protocols (e.g., molar ratios, reflux duration) and instrument parameters (e.g., NMR frequency) .
- Ethical Standards : Disclose conflicts of interest and adhere to data retention policies (e.g., preserve raw data for 5–10 years) .
Advanced: How can mixed-methods research designs enhance studies on this compound's mechanistic pathways?
Methodological Answer:
- Triangulation : Combine kinetic data (quantitative) with qualitative insights from crystallography or spectroscopic trends .
- Iterative Analysis : Refine hypotheses through cyclic data collection (e.g., alternating synthesis and computational modeling) .
- Case Studies : Compare reactivity across structurally diverse analogs (e.g., 8-hydroxyquinoline vs. 7-methoxy derivatives) to isolate electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
